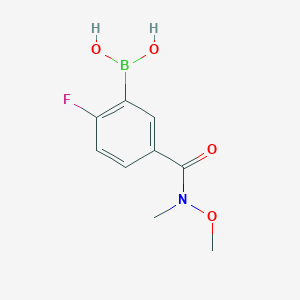

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

説明

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS: 874289-59-5) is a fluorinated boronic acid derivative with the molecular formula C₉H₁₁BFNO₄ and a molecular weight of 227.00 g/mol . Its structure features a phenyl ring substituted with a fluoro group at position 2 and a methoxy(methyl)carbamoyl group at position 4. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, which facilitates carbon-carbon bond formation.

特性

IUPAC Name |

[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALQZJYMDELNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660205 | |

| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-59-5 | |

| Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy Overview

The preparation of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves:

- Introduction of the boronic acid group on a suitably substituted aromatic precursor.

- Incorporation of the methoxy(methyl)carbamoyl moiety on the aromatic ring.

- Maintenance of the fluorine substituent at the 2-position throughout the synthesis.

The key challenge lies in selective functionalization to achieve the correct substitution pattern without disturbing sensitive groups.

Preparation of the Boronic Acid Core

Boronic acids are generally prepared via lithiation or metal-catalyzed borylation of halogenated aromatics or via conversion of nitriles or other precursors.

Example from related substituted phenylboronic acids (Patent US6576789B1):

A substituted phenylboronic acid can be synthesized by dissolving the corresponding aryl nitrile in a mixture of potassium hydroxide and methanol, followed by reaction with boron reagents under controlled conditions.

Alternatively, halogenated fluoroaromatics undergo lithiation using sec-butyllithium at low temperatures (e.g., -78°C) and subsequent quenching with boron reagents such as trimethyl borate or boron trifluoride etherate to form the boronic acid functionality.

Introduction of the Methoxy(methyl)carbamoyl Group

The methoxy(methyl)carbamoyl group (-CON(CH3)OCH3) is typically introduced via carbamoylation reactions on an amine or via amide bond formation using appropriate carbamoylating agents.

The carbamoyl moiety can be introduced by reacting an amine intermediate with methyl chloroformate or related reagents, followed by methylation and methoxylation steps.

In the context of 2-fluoro-5-substituted phenylboronic acids, the carbamoyl group is installed at the 5-position, often starting from a 5-amino or 5-hydroxy precursor, which is then converted to the methoxy(methyl)carbamoyl derivative.

Representative Detailed Preparation Method (Inferred from Analogous Compounds)

| Step | Reagents/Conditions | Description | Yield/Data |

|---|---|---|---|

| 1. Lithiation | sec-Butyllithium (1.4 M in cyclohexane), -78°C, dry THF | Lithiation of 2-fluoro-5-substituted aromatic precursor to form aryl lithium intermediate | Reaction time: 2 h under N2 atmosphere |

| 2. Borylation | Trimethyl borate or boron trifluoride etherate, -78°C to RT | Quenching lithiated intermediate with boron reagent to form boronic acid ester intermediate | Stirring 30 min at -78°C, then warming to RT |

| 3. Hydrolysis | Aqueous acid workup | Hydrolysis of boronic ester to boronic acid | Extraction and purification by acid-base extraction |

| 4. Carbamoylation | Methyl chloroformate or N-methoxy-N-methylcarbamoyl chloride, base (e.g., triethylamine) | Introduction of methoxy(methyl)carbamoyl group at 5-position | Reaction monitored by LCMS, purified by chromatography |

Experimental Data and Reaction Conditions from Related Boronic Acid Syntheses

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Anhydrous THF, methanol, or dioxane/water mixtures | Ensures solubility and reactivity of intermediates |

| Temperature | -78°C for lithiation and borylation; RT for hydrolysis | Controls regioselectivity and prevents side reactions |

| Catalysts | Pd(PPh3)2Cl2 or Pd(dppf)Cl2 for Suzuki-type coupling (if applicable) | Used in cross-coupling steps involving boronic acids |

| Workup | Acidification, extraction with ethyl acetate, drying over MgSO4 | Provides purified boronic acid product |

| Purification | Silica gel chromatography, recrystallization | Yields analytically pure compound |

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro and methoxy(methyl)carbamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Boron Reagents: Bis(pinacolato)diboron

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds

Oxidation: Formation of phenols

Substitution: Formation of substituted phenyl derivatives

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The presence of the fluorine atom is particularly noteworthy as it can improve the lipophilicity and metabolic stability of drug candidates .

1.2 Case Studies

- Anticancer Agents : Research has indicated that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. Compounds similar to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid have been evaluated for their efficacy against various cancer types .

- Antiviral Activity : Studies have shown that boronic acids can disrupt viral replication mechanisms. This compound's unique structure may enhance its potential as an antiviral agent, warranting further exploration in preclinical models .

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Researchers are investigating its interactions with various biological targets, including enzymes and receptors involved in disease pathways.

3.1 Synthesis Techniques

Synthesis typically involves multi-step processes that require precise control of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

3.2 Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound, particularly in relation to its role as a pharmacophore in drug design. The integration of computational modeling may further elucidate its interaction profiles with biological macromolecules.

作用機序

The mechanism of action of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid and analogous boronic acids:

Electronic Effects

- Methoxy(methyl)carbamoyl Group : The carbamoyl group (-CONH-) is electron-withdrawing, enhancing the electrophilicity of the boronic acid, while the methoxy (-OCH₃) group donates electrons. This balance moderates reactivity in cross-coupling reactions, making the compound versatile in synthesizing biaryl structures .

- Trifluoromethyl Group : In 2-fluoro-5-(trifluoromethyl)phenylboronic acid, the -CF₃ group strongly withdraws electrons, increasing boronic acid acidity and accelerating coupling reactions. However, this reduces solubility in polar solvents .

- Isopropylcarbamoyl Group : The bulky isopropyl group in 2-fluoro-5-(isopropylcarbamoyl)benzeneboronic acid lowers solubility but improves metabolic stability in drug candidates, as seen in fluorinated intermediates .

Steric and Solubility Considerations

- Ethoxy vs.

- Methyl vs. Carbamoyl : 2-Methoxy-5-methylphenylboronic acid lacks hydrogen-bonding capability, reducing solubility in aqueous media compared to carbamoyl-substituted analogs .

生物活性

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS No. 874289-59-5) is an organoboron compound that has attracted attention due to its potential applications in medicinal chemistry and organic synthesis. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy(methyl)carbamoyl moiety. This unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, and it shows promise in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H14B F N O3 |

| Molecular Weight | 233.04 g/mol |

| Melting Point | 117-119 °C |

| Density | 1.32 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with biological molecules, particularly enzymes and receptors involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for drug design.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

1. Enzyme Inhibition:

Research has shown that boronic acids can act as inhibitors for several enzymes, including proteases and kinases. The specific interactions of this compound with these enzymes are still under investigation, but preliminary results suggest potential inhibitory effects.

2. Anti-inflammatory Effects:

In vitro studies have indicated that derivatives of phenylboronic acids can suppress the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory response. The IC50 values for related compounds have been reported at approximately 0.04 μmol, suggesting that modifications to the boronic acid structure could enhance anti-inflammatory properties .

3. Cellular Studies:

In cellular assays, compounds similar to this compound have demonstrated significant effects on cell viability and proliferation, particularly in cancer cell lines. The compound's ability to modulate cellular signaling pathways may contribute to its potential therapeutic applications.

Case Studies

Several studies have explored the biological implications of boronic acids:

- Study on COX Inhibition: A series of phenylboronic acids were evaluated for their ability to inhibit COX-2 activity, with some derivatives showing promising anti-inflammatory effects comparable to standard drugs .

- Cell Viability Assays: Compounds structurally related to this compound were tested in HEK293 cells for their effects on store-operated calcium entry (SOCE). Notably, some derivatives exhibited over 80% inhibition at concentrations as low as 3 μM .

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid?

The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. A common approach involves:

Borylation : Introduce the boronic acid group to a fluorinated aromatic precursor using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

Carbamoylation : React the intermediate with methoxy(methyl)amine in the presence of a coupling agent (e.g., EDC/HOBt) to install the carbamoyl moiety at the 5-position .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via HPLC (>95% by area) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a methanol/water gradient to assess purity .

- NMR : Confirm the presence of the boronic acid (δ ~7-8 ppm for aromatic protons, δ ~3.3 ppm for methoxy protons) and carbamoyl group (δ ~3.0-3.5 ppm for N-methyl) .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]+: 227.0463) .

Advanced Research Questions

Q. What challenges arise in utilizing this compound in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing carbamoyl group at the 5-position can reduce the reactivity of the boronic acid. To mitigate this:

Q. How does the fluorine substituent influence regioselectivity in catalytic C–H functionalization?

The fluorine atom at the 2-position directs ortho-selectivity in metal-catalyzed reactions. For example:

- Ru-Catalyzed Silylation : The fluorine atom enhances electrophilicity at the ortho position, enabling selective silylation with hydrosilanes (e.g., triethylsilane) under RuH₂(CO)(PPh₃)₃ catalysis .

- Mechanistic Insight : Density functional theory (DFT) studies suggest fluorine’s electron-withdrawing effect lowers the energy barrier for ortho transition states .

Q. Are there structural interactions between the carbamoyl group and boronic acid moiety?

Yes, intramolecular N–B interactions can occur:

- X-ray Crystallography : In related compounds, the N–B distance (~1.6 Å) indicates a weak dative bond, stabilizing the tetrahedral boronate anion in protic solvents .

- Impact on Reactivity : This interaction may reduce boronic acid’s nucleophilicity in aqueous media, necessitating anhydrous conditions for Suzuki couplings .

Methodological Considerations

Q. How to address discrepancies in reported yields for reactions involving this compound?

- Source Variability : Ensure boronic acid purity (>97% by HPLC) to avoid side reactions .

- Catalyst Screening : Test alternative ligands (e.g., SPhos or XPhos) to improve turnover in challenging substrates .

- Contradictory Evidence : For example, evidence reports moderate yields (50–60%) for similar substrates, while claims 76% yields. Adjust reaction time and temperature based on electronic effects of substituents.

Q. What are the implications of the carbamoyl group in biological applications (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。